molecular formula C7H17NO4 B14637444 N,N-Dimethylaminoethanol lactate CAS No. 56669-87-5

N,N-Dimethylaminoethanol lactate

Cat. No.: B14637444
CAS No.: 56669-87-5
M. Wt: 179.21 g/mol
InChI Key: QFQMQSNDWYRIAG-UHFFFAOYSA-N
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Description

N,N-Dimethylaminoethanol lactate is a derivative of N,N-Dimethylaminoethanol (DMAE), where lactic acid is esterified with the ethanolamine group. DMAE itself is a tertiary amine with a hydroxyl group, structurally represented as (CH₃)₂NCH₂CH₂OH . DMAE lactate likely inherits properties such as water solubility and reactivity, but with modified physicochemical behavior due to the lactate moiety.

Properties

CAS No.

56669-87-5

Molecular Formula

C7H17NO4

Molecular Weight

179.21 g/mol

IUPAC Name

2-(dimethylamino)ethanol;2-hydroxypropanoic acid

InChI

InChI=1S/C4H11NO.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h6H,3-4H2,1-2H3;2,4H,1H3,(H,5,6)

InChI Key

QFQMQSNDWYRIAG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CN(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylaminoethanol lactate can be synthesized through the reaction of N,N-Dimethylaminoethanol with lactic acid. The reaction typically involves mixing equimolar amounts of N,N-Dimethylaminoethanol and lactic acid in an appropriate solvent, such as water or ethanol. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaminoethanol lactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The lactate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethylaminoethanol oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethylaminoethanol lactate is used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.

Biology: In biological research, the compound is used to study cellular processes and as a buffer in biochemical assays.

Industry: The compound is used in the production of coatings, adhesives, and sealants. It also finds applications in the manufacture of personal care products, such as skin creams and lotions.

Mechanism of Action

The mechanism of action of N,N-Dimethylaminoethanol lactate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Its ability to enhance the solubility and stability of other compounds makes it valuable in various applications.

Comparison with Similar Compounds

Critical Analysis and Gaps

  • N,N-Dimethylaminoethanol Lactate: Direct data on its synthesis, applications, and toxicity are absent in the provided evidence. Its properties are inferred from DMAE, with the lactate group likely enhancing solubility and stability.
  • Contradictions : DMAE is both utilized in consumer products (e.g., toys) and flagged for inhalation risks , highlighting the need for context-specific risk assessments.

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